4-Oxo-1,4-dihydropyridine-2-carboxamide

Description

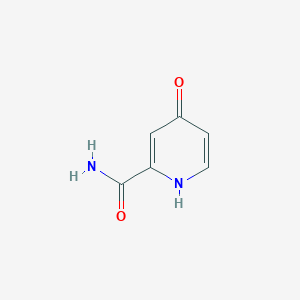

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H2,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETSXPSXBBJUSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Oxo-1,4-dihydropyridine-2-carboxamide

Foreword: The Significance of the 4-Oxo-1,4-dihydropyridine Scaffold

The 4-oxo-1,4-dihydropyridine core, often referred to as a 4-pyridone, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its unique electronic and structural properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with biological targets. Derivatives of this core structure are found in a wide array of bioactive compounds, exhibiting activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory.[1] The 2-carboxamide functional group, in particular, can serve as a crucial pharmacophore, enhancing binding affinity and modulating pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-oxo-1,4-dihydropyridine-2-carboxamide, intended for researchers and professionals in the field of organic synthesis and drug discovery.

Strategic Approaches to the Synthesis of the 4-Pyridone Core

The construction of the 4-oxo-1,4-dihydropyridine ring system is the cornerstone of synthesizing the target molecule. Several robust methods have been established, with the choice of strategy often depending on the availability of starting materials and the desired substitution pattern.

Primary Synthetic Strategies

Two predominant retrosynthetic disconnections offer logical pathways to the 4-pyridone ring:

-

Cyclocondensation Reactions: These methods involve the formation of the heterocyclic ring from acyclic precursors in a single or multi-step sequence. They are often convergent and allow for the introduction of various substituents.

-

Transformation of Pre-existing Heterocycles: This approach leverages the reactivity of other heterocyclic systems, such as 4-pyrones, which can be converted into the corresponding 4-pyridones.

The following diagram illustrates these primary synthetic approaches.

Caption: Primary retrosynthetic approaches to the 4-oxo-1,4-dihydropyridine core.

Synthetic Pathway I: Transformation of 4-Pyrone-2-carboxamide

A highly effective and logical route to this compound involves the conversion of a corresponding 4-pyrone precursor. This strategy is advantageous as the carboxamide functionality is installed early in the synthetic sequence.

The overall transformation is depicted below:

Caption: Synthetic pathway from comanic acid to the target molecule.

Step 1: Synthesis of 4-Pyrone-2-carboxamide

The synthesis commences with a readily available starting material, comanic acid (4-oxo-4H-pyran-2-carboxylic acid).

Protocol:

-

Acid Chloride Formation: Comanic acid is converted to its more reactive acid chloride derivative. This can be achieved by reacting comanic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent such as dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at room temperature or with gentle heating.

-

Amidation: The resulting comanic acid chloride is then carefully reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through the reaction mixture, to form 4-pyrone-2-carboxamide. This reaction is usually carried out at low temperatures (e.g., 0 °C) to control the exothermicity.

Step 2: Conversion of 4-Pyrone-2-carboxamide to this compound

The key transformation in this pathway is the ring conversion of the 4-pyrone to the 4-pyridone. This is typically achieved by reacting the 4-pyrone-2-carboxamide with ammonia or a source of ammonia.

Mechanism:

The reaction proceeds via a nucleophilic attack of ammonia on the pyrone ring, leading to ring-opening, followed by an intramolecular cyclization and dehydration to afford the 4-pyridone.

Protocol:

-

A solution of 4-pyrone-2-carboxamide in a suitable solvent (e.g., ethanol, water) is treated with an excess of aqueous ammonium hydroxide.

-

The reaction mixture is heated to reflux for several hours to drive the reaction to completion.

-

Upon cooling, the product, this compound, often precipitates from the reaction mixture and can be collected by filtration.

Synthetic Pathway II: Amidation of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid

An alternative and equally viable strategy involves the late-stage introduction of the carboxamide group. This pathway begins with the synthesis of 4-oxo-1,4-dihydropyridine-2-carboxylic acid, which is then converted to the target amide.

The overall transformation is outlined below:

Caption: Synthetic pathway involving a carboxylic acid intermediate.

Step 1: Synthesis of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid

This intermediate can be synthesized from comanic acid by a similar pyrone-to-pyridone conversion as described in Pathway I.

Protocol:

-

Comanic acid is dissolved in an aqueous solution of ammonium hydroxide.

-

The mixture is heated to reflux for several hours.

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 4-oxo-1,4-dihydropyridine-2-carboxylic acid.

-

The product is collected by filtration and washed with cold water.

Step 2: Amidation of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This can be accomplished through several standard amidation procedures.[2][3][4][5]

Method A: Acid Chloride Formation Followed by Amination

-

The carboxylic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

-

The resulting acid chloride is then reacted with ammonia to yield the desired carboxamide.

Method B: Peptide Coupling Reagents

-

A more modern and often milder approach involves the use of peptide coupling reagents.

-

The carboxylic acid is dissolved in a suitable aprotic solvent (e.g., DMF, DCM).

-

A coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is added, along with an activating agent like hydroxybenzotriazole (HOBt).

-

A source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

Purification and Characterization

Regardless of the synthetic route chosen, the final product, this compound, will require purification and characterization to confirm its identity and purity.

| Technique | Purpose | Expected Observations |

| Recrystallization | Purification | Formation of crystalline solid from a suitable solvent system (e.g., water, ethanol/water). |

| Melting Point | Purity Assessment | A sharp and well-defined melting point. |

| ¹H NMR Spectroscopy | Structural Elucidation | Characteristic peaks for the protons on the dihydropyridine ring and the amide protons. |

| ¹³C NMR Spectroscopy | Structural Elucidation | Resonances for the carbonyl carbons (C4-oxo and amide) and the carbons of the heterocyclic ring. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Strong absorption bands for the C=O stretching of the ketone and the amide, and N-H stretching of the amide and the ring. |

| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through well-established synthetic methodologies. The choice between the transformation of a pre-formed 4-pyrone-2-carboxamide and the late-stage amidation of 4-oxo-1,4-dihydropyridine-2-carboxylic acid will depend on laboratory-specific factors such as starting material availability and desired scale. The protocols outlined in this guide provide a robust framework for researchers to access this important heterocyclic scaffold. Further exploration into the derivatization of the this compound core will undoubtedly lead to the discovery of novel therapeutic agents with diverse biological activities. The development of more efficient, atom-economical, and environmentally benign synthetic routes remains an active area of research in contemporary organic chemistry.

References

-

Obydennov, D. L., & Sosnovskikh, V. Y. (2012). A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. Tetrahedron Letters, 53(21), 2653-2655. [Link]

- Ciba-Geigy AG. (2000). Process for the preparation of 2-carbamoyl-pyridines. EP0979822A1.

-

Obydennov, D. L., & Sosnovskikh, V. Y. (2013). ChemInform Abstract: A Novel, Two-Step Synthesis of 4-Pyridone-3-carboxamides from 2-Cyano-4-pyrones. ChemInform, 44(24). [Link]

-

Talele, T. T., et al. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 23(5), 1145. [Link]

-

Kulkarni, P., & Talele, T. T. (2018). 4-Hydroxy-2-pyridone Derivatives and the δ-pyrone Isostere as Novel Agents Against Mycobacterium smegmatis Biofilm Inhibitors. Medicinal Chemistry, 14(6), 623-633. [Link]

-

Cipla Limited. (2020). Process For Preparing Polycyclic Carbamoyl Pyridone Derivatives. IN201821023774A. [Link]

-

Obydennov, D. L., et al. (2018). Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes. The Journal of Organic Chemistry, 83(15), 8446-8457. [Link]

-

Bookser, B. C., et al. (2005). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. Bioorganic & Medicinal Chemistry Letters, 15(5), 1357-1361. [Link]

-

Khlebnikov, A. F., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

-

Funel, C., & Pradal, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1948-1955. [Link]

-

AK LECTURES. (2014). Amide Formation from Carboxylic Acids. [Link]

-

Chen, C. H., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. European Journal of Medicinal Chemistry, 210, 112965. [Link]

-

Wang, Y., et al. (2018). Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Organic Letters, 20(15), 4579-4583. [Link]

-

Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

-

Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]

-

Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(12), 7089-7121. [Link]

-

Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(21), 2465-2472. [Link]

Sources

- 1. 4-Hydroxy-2-pyridone Derivatives and the δ-pyrone Isostere as Novel Agents Against Mycobacterium smegmatis Biofilm Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to 4-oxo-1,4-dihydropyridine-2-carboxamide: Properties, Synthesis, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-oxo-1,4-dihydropyridine-2-carboxamide. This compound belongs to the dihydropyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While extensive research exists for the dihydropyridine family, this guide focuses on the specific characteristics of the 2-carboxamide derivative, offering insights into its structure, reactivity, and potential as a building block for novel therapeutic agents.

Introduction: The Significance of the 4-oxo-1,4-dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) core is a privileged structure in drug discovery, most notably recognized for its role in L-type calcium channel blockers used in the treatment of hypertension and angina. Beyond this well-established application, the DHP scaffold has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The versatility of the DHP ring system, allowing for substitutions at various positions, provides a rich molecular landscape for medicinal chemists to explore and optimize for specific therapeutic targets.

The introduction of a 4-oxo group and a 2-carboxamide functionality, as in this compound, significantly alters the electronic and steric properties of the parent DHP ring. The 4-pyridone tautomer is generally favored, and the carboxamide group introduces a key hydrogen bond donor and acceptor, influencing intermolecular interactions and potential binding to biological targets. This guide will delve into the specific chemical nuances imparted by these functional groups.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. Therefore, the following properties are presented as a combination of data from closely related analogs and theoretical predictions.

| Property | Predicted/Estimated Value | Remarks |

| Molecular Formula | C₆H₆N₂O₂ | |

| Molecular Weight | 138.12 g/mol | |

| Melting Point | >250 °C (decomposes) | Pyridone structures often exhibit high melting points due to strong intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. | The presence of both hydrogen bond donors (amide N-H, ring N-H) and acceptors (carbonyls, amide oxygen) suggests some water solubility, but the planar, rigid ring system can limit this. |

| pKa | ~8-9 (for the ring N-H) | The 4-pyridone structure is weakly acidic. The exact value is influenced by the electron-withdrawing nature of the carboxamide group. |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of related compounds.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the dihydropyridine ring and the amide group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | ~6.5 - 6.8 | d | ~7-8 | Coupled to H-5. |

| H-5 | ~7.5 - 7.8 | dd | ~7-8, ~2-3 | Coupled to H-3 and H-6. |

| H-6 | ~8.0 - 8.3 | d | ~2-3 | Coupled to H-5. |

| Ring NH | ~11.0 - 12.0 | br s | - | Broad signal due to proton exchange and hydrogen bonding. |

| Amide NH₂ | ~7.0 - 8.0 | br s | - | Two broad singlets, may be diastereotopic. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~160 - 165 | Carbonyl carbon of the carboxamide is deshielded. |

| C-3 | ~110 - 115 | |

| C-4 | ~175 - 180 | The 4-oxo carbonyl carbon is significantly deshielded. |

| C-5 | ~135 - 140 | |

| C-6 | ~145 - 150 | |

| Amide C=O | ~165 - 170 |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.[3]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ring) | 3200 - 3400 | Medium, Broad | Broad due to hydrogen bonding. |

| N-H Stretch (Amide) | 3100 - 3300 | Medium, Broad | Two bands may be observed for the symmetric and asymmetric stretches. |

| C=O Stretch (4-oxo) | 1640 - 1660 | Strong | A prominent and characteristic peak for the pyridone carbonyl. |

| C=O Stretch (Amide I) | 1670 - 1690 | Strong | |

| N-H Bend (Amide II) | 1590 - 1620 | Medium | |

| C=C Stretch (Ring) | 1550 - 1600 | Medium-Strong |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of pyridone derivatives often shows a prominent molecular ion peak.[4][5] The fragmentation pattern would likely involve the loss of the carboxamide group and subsequent ring fragmentations.

Predicted Fragmentation:

-

M⁺ : Molecular ion peak.

-

[M-44]⁺ : Loss of the CONH₂ radical.

-

[M-17]⁺ : Loss of NH₃.

-

[M-28]⁺ : Loss of CO from the pyridone ring.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar pyridone-carboxamide structures.[6][7] A potential two-step synthesis is outlined below.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Pyridone-2,6-dicarboxamide

This step involves the conversion of the commercially available chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) to the corresponding di-amide.

Protocol:

-

Acid Chloride Formation: Suspend chelidamic acid in an excess of thionyl chloride or a solution of oxalyl chloride in a suitable inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

-

Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., THF or dioxane) and cool in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Collect the resulting precipitate by filtration, wash with water and a small amount of cold solvent, and dry to yield pyridone-2,6-dicarboxamide.

Step 2: Selective Decarboxylation

The selective removal of one carboxamide group can be challenging. Thermal decarboxylation is a potential method, though it may require harsh conditions and optimization to avoid decomposition.

Protocol:

-

Place the pyridone-2,6-dicarboxamide in a reaction vessel suitable for high-temperature reactions.

-

Heat the solid under an inert atmosphere (e.g., nitrogen or argon) to a temperature above its melting point. The optimal temperature would need to be determined experimentally, likely in the range of 200-300°C.

-

Monitor the reaction by TLC or LC-MS to determine the formation of the mono-carboxamide product.

-

Once the reaction is complete, cool the vessel and purify the crude product by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The 4-pyridone system exhibits ambident nucleophilicity, with potential for reactions at the nitrogen (N-alkylation, N-acylation) or the exocyclic oxygen (O-alkylation, O-acylation).[4][5]

Key Reactions:

-

N-Alkylation/Acylation: In the presence of a base, the ring nitrogen can be deprotonated to form a pyridonate anion, which can then react with electrophiles such as alkyl halides or acyl chlorides. This is a common strategy to introduce diversity at the N-1 position.

-

O-Alkylation/Acylation: While generally less favored than N-alkylation for Sₙ2 reactions, O-alkylation can occur under certain conditions, particularly with hard electrophiles.

-

Electrophilic Aromatic Substitution: The electron-rich nature of the pyridone ring makes it susceptible to electrophilic substitution at the C-3 and C-5 positions, although the carboxamide group will influence the regioselectivity.

-

Diels-Alder Reactions: 4-Pyridones can participate as dienes in Diels-Alder cycloadditions, providing a route to complex bicyclic structures.[3]

Reaction Pathways of 4-Pyridone Systems

Caption: General reactivity of the 4-pyridone core.

Potential Applications in Drug Development

While specific biological activity data for this compound is scarce, the structural motifs present suggest several avenues for investigation in drug discovery.

-

Scaffold for Library Synthesis: The reactivity of the pyridone ring allows for the generation of diverse chemical libraries for screening against various biological targets.

-

Enzyme Inhibition: The carboxamide and pyridone moieties can act as hydrogen bond donors and acceptors, making them potential pharmacophores for enzyme active sites.

-

Antimicrobial and Anticancer Agents: Many nitrogen-containing heterocycles, including dihydropyridine derivatives, have shown promise as antimicrobial and anticancer agents.[8][9][10][11][12] The specific substitution pattern of the title compound warrants its evaluation in these therapeutic areas.

Conclusion

This compound is a molecule with significant potential, stemming from its membership in the pharmacologically important dihydropyridine family. While detailed experimental characterization is not widely available, this guide has provided a comprehensive overview of its predicted properties, spectroscopic features, plausible synthetic routes, and reactivity. The structural features of this compound, particularly the 4-pyridone and 2-carboxamide groups, make it an attractive scaffold for further investigation in medicinal chemistry and drug development. The protocols and data presented herein serve as a valuable resource for researchers interested in exploring the chemical and biological landscape of this intriguing heterocyclic system.

References

- Kazdan, E. M., & Robin, T. B. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1801-1806.

-

Wikipedia. (2023). 2-Pyridone. In Wikipedia. Retrieved from [Link].

- Cui, Z., et al. (2020). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 20(10), 879-896.

- Patel, A. K., et al. (2014). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(8), 1-5.

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link].

- Kline, S. A., et al. (1978). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 56(10), 1187-1193.

- Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst. (n.d.).

- Ohtani, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2465.

- T. L. Gilchrist, T. G. Roberts. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry1972, 37 (22), 3615-3618.

- Cook, D. (1963). α-PYRIDONE COMPLEXES AND THEIR INFRARED SPECTRA. Canadian Journal of Chemistry, 41(2), 522-528.

- Shamanna Prabhakar, P., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines.

- Lee, Y. P., et al. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(46), 11795-11804.

- Shults, E. E., et al. (2020). 13C NMR Spectra of 1-4 (125 MHz, DMSO-d6, 298 K, δ, ppm).

-

MassBank. (2025). pyridine. Retrieved from [Link].

- Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.

- Suárez, M., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1263-1271.

- Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

- Kumar, R., et al. (2012). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 12(14), 1435-1445.

- Kumar, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)

- Joshi, K., et al. (2022). Synthesis and Structural Elucidation of 1, 4 Dihydropyrimido [1, 2-a] Benzimidazole. Asian Journal of Chemical Sciences, 11(1), 10-16.

- Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.

- Shu, X., & Long, S. (2023). (IUCr)4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.

- Khilnani, V., et al. (2024). Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies.

- Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives.

- Soni, A., et al. (2025). Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. Current Medicinal Chemistry.

- Sharma, P., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29243-29267.

- Gomes, A., et al. (2013). Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides. Journal of Molecular Structure, 1049, 438-446.

-

Chembase.cn. (2025). 2-butyl-4-oxo-2,3-dihydro-1H-pyridine-1-carboxylic acid ethyl ester. Retrieved from [Link].

- Shu, X., & Long, S. (2023). data reports 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxa.

Sources

- 1. rsc.org [rsc.org]

- 2. scielo.br [scielo.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Ascendant Therapeutic Potential of 4-Oxo-1,4-Dihydropyridine-2-Carboxamide Derivatives: A Technical Guide

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 4-oxo-1,4-dihydropyridine-2-carboxamide core has emerged as a "privileged scaffold" – a molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this versatile class of molecules. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, provides actionable experimental protocols, and illuminates the structure-activity relationships that govern the efficacy of these compounds. Our journey will traverse their potent anticancer, antiviral, and antimicrobial activities, providing a comprehensive understanding of their mechanisms of action and a forward-looking perspective on their clinical potential.

I. The Synthetic Gateway to a Privileged Scaffold

The therapeutic utility of this compound derivatives is intrinsically linked to the accessibility of robust and versatile synthetic methodologies. The construction of this core architecture and its subsequent diversification are critical for generating compound libraries for biological screening and for optimizing lead candidates. A prevalent and effective strategy for the synthesis of the core scaffold is a multi-component reaction, often a variation of the Hantzsch pyridine synthesis, followed by functionalization.

A. Representative Synthetic Protocol: Multi-component Synthesis of N-Aryl-4-oxo-1,4-dihydropyridine-2-carboxamides

This protocol outlines a general and adaptable procedure for the synthesis of N-aryl-4-oxo-1,4-dihydropyridine-2-carboxamide derivatives, a class that has demonstrated significant biological activity.

Step 1: Synthesis of the β-ketoester Precursor

-

To a stirred solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., toluene), add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a Lewis acid (e.g., CuCl₂·2H₂O) or a protic acid (e.g., p-toluenesulfonic acid).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting β-ketoester by column chromatography on silica gel.

Step 2: Multi-component Cyclocondensation Reaction

-

In a round-bottom flask, combine the synthesized β-ketoester (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and a source of ammonia (e.g., ammonium acetate, 1.5 eq) in a suitable solvent (e.g., ethanol or methanol).

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, which may induce precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the this compound derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The use of a multi-component reaction in Step 2 is highly advantageous for its atom economy and operational simplicity, allowing for the rapid generation of molecular diversity. The choice of catalyst in Step 1 can influence reaction times and yields. The final purification by recrystallization is often sufficient to obtain a product of high purity, which is crucial for accurate biological evaluation.

II. Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the this compound scaffold have demonstrated potent and diverse anticancer activities, targeting key pathways involved in tumor growth, proliferation, and survival.

A. Inhibition of c-Met Kinase: Disrupting a Key Oncogenic Driver

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in cell proliferation, motility, and invasion.[1] Aberrant activation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2]

Mechanism of Action: Certain this compound derivatives function as potent inhibitors of c-Met kinase. They typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways. This blockade of c-Met signaling leads to the inhibition of tumor cell proliferation, survival, and metastasis.[1][2]

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR Insights:

-

Aryl Group at the 4-Position: The nature and substitution pattern of the aryl ring at the 4-position of the dihydropyridine ring are critical for activity. Electron-withdrawing groups on this ring generally enhance activity. [3]* Substituents on the Dihydropyridine Ring: The presence of small alkyl groups (e.g., methyl) at the 2- and 6-positions of the dihydropyridine ring is often favorable for activity.

-

The Carboxamide Moiety: The N-substituent on the 2-carboxamide group provides a key point for diversification and can significantly influence the biological activity and pharmacokinetic properties of the molecule. Aromatic or heteroaromatic substituents are often found in active compounds.

-

Lipophilicity: For antimicrobial activity, an increase in lipophilicity often correlates with enhanced efficacy, likely due to improved penetration of microbial cell membranes. [4]

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives underscore its significance in medicinal chemistry. The anticancer, antiviral, and antimicrobial properties highlighted in this guide demonstrate the vast potential of this molecular framework.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: The synthesis and biological evaluation of new libraries of derivatives with diverse substituents will be crucial for identifying novel lead compounds with improved potency and selectivity.

-

Elucidation of Novel Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their biological effects and may reveal new therapeutic opportunities.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro screening must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Development of Drug Delivery Systems: For compounds with suboptimal solubility or bioavailability, the development of novel drug delivery strategies could enhance their therapeutic potential.

VI. References

-

Appleman, L. J. (2014). An overview of the c-MET signaling pathway. Translational Lung Cancer Research, 3(1), 2-9. [Link]

-

Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [Link]

-

de Oliveira, T. A., da Silva, J. A., Esperandim, T. T., Acésio, N. O., Tavares, D. C., & Crotti, A. E. M. (2021). Anticancer activity of 4-aryl-1,4-dihydropyridines. ChemRxiv. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2023, March 7). NC DNA Day Blog. [Link]

-

Rakuno Gakuen University. (2021, July). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

Chen, Y., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 105, 104371. [Link]

-

Al-Ghorbani, M., et al. (2016). Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new 1,4-dihydropyridine derivatives. Molecules, 21(10), 1304. [Link]

-

González, F., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888883. [Link]

-

Field, J. J., & Kapoor, A. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 41(6), 3377-3414. [Link]

-

OAT-449, a New Inhibitor of Tubulin Polymerization, Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). Cancers, 12(8), 2168. [Link]

-

Wikipedia contributors. (2023, November 28). Plaque reduction neutralization test. In Wikipedia, The Free Encyclopedia. [Link]

-

Creative Diagnostics. Plaque Reduction Assay. [Link]

-

Wang, Y., et al. (2022). Dihydropyridine-derived calcium channel blocker as a promising anti-hantavirus entry inhibitor. Frontiers in Cellular and Infection Microbiology, 12, 959685. [Link]

-

Wang, Y., et al. (2022). Dihydropyridine-derived calcium channel blocker as a promising anti-hantavirus entry inhibitor. Frontiers in Cellular and Infection Microbiology, 12, 959685. [Link]

-

Houghten, R. A., et al. (2008). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules, 13(5), 1076-1085. [Link]

-

A review: Mechanism of action of antiviral drugs. (2021). ResearchGate. [Link]

-

OpenStax. (2016). Microbiology. OpenStax. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-oxo-1,4-dihydropyridine-2-carboxamide Analogues as Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors

Executive Summary

The 4-oxo-1,4-dihydropyridine-2-carboxamide scaffold is the core chemical structure for a novel class of oral medications known as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] These agents represent a significant therapeutic advancement, primarily for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] By reversibly inhibiting the HIF prolyl hydroxylase domain (PHD) enzymes, these compounds mimic the body's natural response to hypoxia.[1][3] This inhibition leads to the stabilization and accumulation of HIF-α subunits, which then translocate to the nucleus to activate the transcription of a host of genes.[3][4] Key among these are the genes for erythropoietin (EPO), which stimulates red blood cell production, and those involved in improving iron absorption, transport, and mobilization.[3][5] This coordinated, physiological approach to erythropoiesis distinguishes HIF-PH inhibitors from traditional erythropoiesis-stimulating agents (ESAs), offering a more balanced and potentially safer therapeutic profile.[3][6] This guide provides a detailed exploration of the molecular mechanism, the physiological consequences, and the experimental methodologies used to validate the action of this important class of therapeutic agents.

The Biological Context: The HIF Pathway as a Master Regulator of Oxygen Homeostasis

Cellular adaptation to low oxygen availability (hypoxia) is a fundamental physiological process orchestrated by a family of transcription factors known as Hypoxia-Inducible Factors (HIFs).[3][7] HIFs are heterodimeric proteins composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][5][8] The stability of the HIF-α subunit is exquisitely regulated by a family of oxygen-dependent enzymes, the HIF Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3).[9][10]

Under Normoxic Conditions (Normal Oxygen): In the presence of sufficient oxygen, PHD enzymes utilize O₂, iron (Fe²⁺), and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-α subunit.[10][11][12] This prolyl-hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[5][9] The VHL complex then polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome.[9][13] Consequently, HIF-α levels remain low, and the hypoxic response is kept inactive.[4]

Under Hypoxic Conditions (Low Oxygen): When oxygen levels are low, the activity of PHD enzymes is inhibited due to the lack of their primary substrate, O₂.[3][4] This prevents the hydroxylation of HIF-α, which is no longer recognized by the VHL complex and thus escapes degradation.[13] Stabilized HIF-α accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with HIF-β.[2][4][5] This active HIF-α/β complex binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[2][8] This leads to the production of proteins essential for adapting to hypoxia, including EPO, vascular endothelial growth factor (VEGF), and enzymes involved in glycolysis.[3][8]

Molecular Mechanism of this compound Analogues

Compounds based on the this compound scaffold function as potent, reversible inhibitors of the PHD enzymes.[14][15] By inhibiting these key oxygen sensors, they effectively mimic a state of systemic hypoxia, leading to the stabilization of HIF-α even under normal oxygen conditions.[1][3][4]

Direct Target Engagement: PHD Enzyme Inhibition The mechanism of inhibition is centered on the active site of the PHD enzymes. These compounds act as competitive inhibitors with respect to the 2-oxoglutarate co-substrate.[16] The chemical structure of the inhibitor is designed to chelate the essential Fe²⁺ ion within the enzyme's active site, thereby blocking its catalytic activity and preventing the hydroxylation of HIF-α.[11][16] Several drugs in this class, including Daprodustat, Roxadustat, and Vadadustat, are potent inhibitors of PHD1, PHD2, and PHD3.[14][17]

The core signaling pathway is visualized below:

Caption: The HIF-1α signaling pathway under normoxia versus hypoxia/PHD inhibition.

Physiological Consequences and Therapeutic Effects

The stabilization of HIF by these inhibitors orchestrates a multi-faceted physiological response that corrects anemia.

A. Stimulation of Endogenous Erythropoiesis The most critical downstream effect is the transcriptional activation of the EPO gene, primarily in the kidneys.[3][18] This leads to a controlled increase in endogenous erythropoietin production, which in turn stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, resulting in increased red blood cell production.[3][4][13]

B. Regulation of Iron Metabolism Effective erythropoiesis is dependent on a sufficient supply of iron. HIF activation beneficially modulates iron homeostasis through several mechanisms:[3][10]

-

Reduced Hepcidin: HIF stabilization leads to a decrease in the expression of hepcidin, a key hormone that inhibits iron absorption and release.[3][18] Lower hepcidin levels result in improved iron availability.

-

Increased Iron Absorption: Upregulation of genes like divalent metal transporter 1 (DMT1) enhances the absorption of iron from the intestine.[3]

-

Enhanced Iron Transport: Increased expression of transferrin and ferroportin facilitates the mobilization of iron from storage sites (like macrophages and hepatocytes) and its transport to the bone marrow for incorporation into hemoglobin.[3][5]

This dual action of stimulating EPO and improving iron utilization provides a more comprehensive approach to treating anemia compared to administering exogenous ESAs alone.[3][6]

Experimental Validation and Methodologies

A series of well-established in vitro and cellular assays are employed to characterize the mechanism of action of any novel HIF-PH inhibitor. The logical workflow confirms the compound's activity from the molecular target to the cellular response.

Caption: Standard experimental workflow for characterizing a HIF-PH inhibitor.

Protocol 1: In Vitro PHD2 Inhibition Assay (AlphaScreen)

Principle: This homogeneous assay measures the direct inhibition of PHD2-catalyzed hydroxylation of a HIF-1α peptide substrate.[16][19] A biotinylated HIF-1α peptide is incubated with recombinant PHD2 enzyme. The hydroxylated product is detected by an antibody specific to hydroxyproline, which is conjugated to an acceptor bead. A streptavidin-coated donor bead binds the biotinylated peptide, bringing the beads into proximity, which generates a luminescent signal.[19]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human PHD2 enzyme, biotinylated HIF-1α peptide substrate (e.g., residues 556-574), and the test compound (e.g., this compound analogue) at various concentrations.

-

Enzymatic Reaction: In a 384-well plate, add the test compound, PHD2 enzyme, and co-factors (FeSO₄, 2-oxoglutarate, ascorbate).

-

Initiation: Add the HIF-1α peptide substrate to start the reaction. Incubate at room temperature for 60 minutes.

-

Detection: Add a "stop-detection mix" containing EDTA (to chelate iron and stop the reaction), anti-hydroxyproline antibody-conjugated acceptor beads, and streptavidin-coated donor beads.

-

Incubation: Incubate in the dark at room temperature for 60 minutes to allow bead association.

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

-

Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value from the dose-response curve.

Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)

Principle: This assay visually confirms that the compound inhibits PHD activity within a cellular context, leading to the accumulation of the HIF-1α protein.[20][21]

Step-by-Step Methodology:

-

Cell Culture: Plate human cells (e.g., Hep3B, HeLa, or a renal cell line like RCC4) and grow to 70-80% confluency.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for HIF-1α.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the HIF-1α band should increase with higher concentrations of the inhibitor.

Protocol 3: HRE-Reporter Gene Assay (Luciferase Assay)

Principle: This assay quantifies the functional consequence of HIF-1α stabilization—its ability to act as a transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple HREs.[16][22] Increased HIF activity leads to increased luciferase expression, which is measured by a luminescent signal.

Step-by-Step Methodology:

-

Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HCT116, HeLa) with an HRE-luciferase reporter plasmid.[22]

-

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 16-24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

-

Data Acquisition: Measure the luminescence signal using a luminometer.

-

Analysis: Normalize the luciferase activity to a control and plot the dose-response curve to determine the EC₅₀ value, which reflects the compound's potency in activating the HIF pathway.[16]

Pharmacological Profile of Key Analogues

Several drugs based on related chemical scaffolds have been extensively studied and approved for clinical use in various regions.[1] Their potency against the target enzymes is a key determinant of their clinical efficacy.

| Compound | Target Class | PHD2 IC₅₀ (nM) | Primary Indication | Status |

| Roxadustat | HIF-PH Inhibitor | ~27 nM[16] | Anemia in Chronic Kidney Disease (CKD)[5][23] | Approved in China, Japan, Europe, and other regions.[5][23] |

| Vadadustat | HIF-PH Inhibitor | ~29 nM[16] | Anemia in CKD[4][24] | Approved in Japan and Europe for dialysis-dependent patients.[24] |

| Daprodustat | HIF-PH Inhibitor | ~67 nM[16] | Anemia in CKD[13][17] | Approved by the FDA for dialysis-dependent patients.[17][25] |

| Molidustat | HIF-PH Inhibitor | ~7 nM[16] | Renal Anemia[1] | Approved in Japan.[1] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion and Future Directions

The this compound framework has provided a foundation for a powerful new class of oral therapeutics that modulate the fundamental oxygen-sensing HIF pathway. Their mechanism of action—inhibiting PHD enzymes to stabilize HIF-α—results in a coordinated physiological response that not only stimulates erythropoiesis but also optimizes iron metabolism for the effective production of red blood cells. This approach offers a convenient oral alternative to injectable ESAs for patients with anemia of CKD.[6][13]

Ongoing and future research will continue to evaluate the long-term safety of these agents, particularly concerning cardiovascular outcomes and potential effects on tumor growth, as the HIF pathway is also implicated in angiogenesis and cell proliferation.[1][2] Nevertheless, the development of HIF-PH inhibitors stands as a landmark achievement in applying a deep understanding of a core biological pathway to create a novel and effective therapeutic strategy.

References

- ChemicalBook. (2024, September 5). Roxadustat: Indications, Mechanism of Action and Side Effects.

-

National Center for Biotechnology Information. (n.d.). Vadadustat. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Roxadustat? Patsnap Synapse. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Vadadustat? Patsnap Synapse. Retrieved from [Link]

-

Medscape. (n.d.). Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

Wikipedia. (n.d.). Roxadustat. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Daprodustat. PubChem. Retrieved from [Link]

- Shrestha, P., et al. (2022). Roxadustat: A Narrative Review of Action and Safety Profile. Cureus.

- Chowdhury, R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science.

-

Patsnap. (2024, June 14). What is Daprodustat used for? Patsnap Synapse. Retrieved from [Link]

- Vargo, P. R., & Vourvahis, M. (2021).

-

Patsnap. (2024, June 14). What is Vadadustat used for? Patsnap Synapse. Retrieved from [Link]

- Chen, N., et al. (2023).

-

Patsnap. (2024, July 17). What is the mechanism of Daprodustat? Patsnap Synapse. Retrieved from [Link]

- Ovid. (2023, June 1). Daprodustat. American Journal of Health-System Pharmacy.

-

Pharmacology, D. (2024, August 18). Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease. YouTube. Retrieved from [Link]

- Wish, J. B. (2016). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases.

- Provenzano, R., et al. (2021). Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? Clinical Journal of the American Society of Nephrology.

- AWS. (n.d.).

- Lombardi, A. P., et al. (2022).

- AACR Journals. (2006, April 15).

- Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology.

- Tanaka, T., & Inagi, R. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.

- Springer Nature. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.

-

Assay Genie. (2024, January 12). Unlocking Cellular Adaptation: The HIF Enhancer Pathway and Its Implications in Hypoxia Response. Retrieved from [Link]

- Royal Society of Chemistry. (2017, September 11). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science.

- Schlisio, S., et al. (2021). Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? Cells.

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- American Chemical Society. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.

- ResearchGate. (n.d.). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)

- World Journal of Pharmaceutical and Medical Research. (2019, December 22).

- National Center for Biotechnology Information. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry.

- Maxwell, P. H., & Eckardt, K. U. (2019). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience.

- National Center for Biotechnology Information. (n.d.).

- Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry.

- ClinicalTrials.gov. (n.d.).

- National Center for Biotechnology Information. (n.d.). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.

- ResearchGate. (2025, January 27).

- ClinicalTrials.gov. (n.d.). A Study of Raludotatug Deruxtecan (R-DXd) in Subjects With Platinum-resistant, High-grade Ovarian, Primary Peritoneal, or Fallopian Tube Cancer.

- National Center for Biotechnology Information. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry.

- ClinicalTrials.gov. (2013, December 16).

- MDPI. (2023, October 25). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests.

- National Center for Biotechnology Information. (n.d.). 1, 4-Dihydropyridines: a class of pharmacologically important molecules.

- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity.

- National Center for Biotechnology Information. (2020, March 27). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action.

- ClinicalTrials.gov. (2005, June 24). Phase II Pilot Study of Aminoimidazole Carboxamide Riboside (AICAR), a Precursor of Purine Synthesis, for Lesch-Nyhan Disease.

Sources

- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. heraldopenaccess.us [heraldopenaccess.us]

- 3. What is the mechanism of Roxadustat? [synapse.patsnap.com]

- 4. What is the mechanism of Vadadustat? [synapse.patsnap.com]

- 5. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 6. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. karger.com [karger.com]

- 10. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is Daprodustat used for? [synapse.patsnap.com]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]

- 20. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Roxadustat - Wikipedia [en.wikipedia.org]

- 24. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

An In-Depth Technical Guide to the Crystal Structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide

This guide provides a comprehensive technical overview of the synthesis, crystallization, and solid-state structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural characteristics and synthetic pathways of this compound.

Introduction: The Significance of the 4-Oxo-1,4-dihydropyridine-3-carboxamide Scaffold

The 4-oxo-1,4-dihydropyridine-3-carboxamide moiety is a critical pharmacophore found in a variety of bioactive compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential. Notably, this scaffold is a key structural component in several approved drugs, including the antiviral agents dolutegravir and bictegravir, and the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator ivacaftor.[1][2] The planarity, hydrogen bonding capabilities, and potential for diverse substitutions make this heterocyclic system a versatile template for designing novel therapeutic agents.

This guide focuses on the parent compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide (C₁₂H₁₀N₂O₂), providing a foundational understanding of its molecular architecture. A thorough analysis of its crystal structure is paramount, as the solid-state conformation and intermolecular interactions profoundly influence its physicochemical properties, such as solubility and stability, which are critical parameters in drug development. The structural insights presented herein are derived from a detailed crystallographic study, offering a robust basis for further research and development of its derivatives.[3][4][5][6]

Synthesis and Crystallization: A Validated Protocol

The synthesis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide is reliably achieved through an amide condensation reaction.[3][6] This method involves the coupling of 4-hydroxynicotinic acid with aniline, facilitated by common peptide coupling reagents. The subsequent crystallization from an acetone solution via slow evaporation yields high-quality single crystals suitable for X-ray diffraction analysis.[4][5]

Experimental Protocol: Synthesis and Crystallization

Materials:

-

4-Hydroxynicotinic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBT)

-

Diisopropylethylamine (DIPEA)

-

Aniline

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxynicotinic acid (0.51 g, 3.67 mmol), EDC (1.06 g, 5.51 mmol), and HOBT (0.60 g, 4.40 mmol) in 6 ml of DMF.

-

Activation: Stir the mixture at 0°C for 1 hour to activate the carboxylic acid.

-

Amide Coupling: To the activated mixture, add DIPEA (0.95 g, 7.34 mmol) and aniline (0.28 ml, 3.67 mmol).

-

Reaction Completion: Allow the reaction to proceed with continuous stirring at 50°C for 12 hours.

-

Precipitation: Add 20 ml of deionized water to the reaction mixture and store it in a refrigerator at 5°C overnight to induce precipitation.

-

Isolation: Collect the resulting precipitate by filtration and wash it thoroughly with deionized water.

-

Crystallization: Dissolve the crude product in acetone, using ultrasound to ensure complete dissolution. Filter the resulting clear solution into a clean glass bottle.

-

Crystal Growth: Place the bottle in a fume hood and allow the solvent to evaporate slowly over several days to obtain colorless, rod-shaped crystals.[6]

Caption: Experimental workflow for the synthesis and crystallization of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.

In-Depth Crystal Structure Analysis

The crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical formula | C₁₂H₁₀N₂O₂ |

| Formula weight | 214.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.68228 (10) |

| b (Å) | 13.1717 (2) |

| c (Å) | 11.8314 (18) |

| β (°) | 104.188 (13) |

| Volume (ų) | 1009.61 (3) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.371 |

| µ (mm⁻¹) | 0.79 |

| F(000) | 448.0 |

Data sourced from IUCrData.[5]

Molecular Conformation

The molecule exhibits a nearly planar conformation.[3][4] This planarity is evidenced by the small dihedral angle of 6.80 (8)° between the 4-oxo-1,4-dihydropyridine and the phenyl rings.[3][6] This structural feature is significant as it can facilitate π-π stacking interactions in the crystal lattice and influences the molecule's interaction with biological targets.

An important intramolecular feature is a hydrogen bond formed between the amide NH group and the carbonyl oxygen atom of the 4-oxo-1,4-dihydropyridine ring.[3][4][6] This interaction contributes to the molecule's conformational rigidity and planarity.

Caption: Intramolecular hydrogen bonding in 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. (A representative 2D diagram should be used in place of the placeholder image)

Crystal Packing and Intermolecular Interactions

The crystal structure is primarily stabilized by intermolecular hydrogen bonds. Specifically, the NH group of the dihydropyridine ring acts as a hydrogen bond donor to the carbonyl oxygen of the same ring in an adjacent molecule.[3][4][5] This interaction, with a donor-acceptor distance of 2.744 (2) Å, results in the formation of infinite one-dimensional chains that propagate along the b-axis direction.[3][4][6] These chains are further packed into a stable three-dimensional architecture.

Hydrogen Bond Geometry

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···O1ⁱ | 0.91 (2) | 1.84 (3) | 2.744 (2) | 171 (2) |

| N2—H2···O1 | 0.88 (3) | 1.91 (2) | 2.6731(18) | 144 (2) |

Symmetry code: (i) -x, y+1/2, -z+1/2. Data sourced from IUCrData.[3]

Caption: Schematic of the intermolecular hydrogen bonding forming infinite chains along the b-axis.

Conclusion and Future Outlook

This technical guide has provided a detailed examination of the synthesis and crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. The presented protocols are robust and reproducible, and the structural analysis reveals a planar molecule that forms infinite chains through specific hydrogen bonding interactions.

The foundational knowledge of this parent compound's solid-state structure is invaluable for the rational design of novel derivatives. Future work could involve co-crystallization studies to explore different packing motifs and the introduction of various substituents on the phenyl and dihydropyridine rings to modulate the compound's physicochemical and pharmacological properties. The insights provided here serve as a critical starting point for such endeavors, particularly in the context of developing new therapeutic agents based on the 4-oxo-1,4-dihydropyridine-3-carboxamide scaffold.

References

-

Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 8(8), x230601. [Link]

-

Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

-

Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. ResearchGate. [Link]

-

Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 8(8). [Link]

-

Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

-

Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]

-

Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. [Link]

Sources

A Technical Guide to Evaluating the In Vitro Anticancer Activity of Dihydropyridine Derivatives

Preamble: Reimagining Dihydropyridines in Oncology

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously recognized for its role as L-type calcium channel blockers in treating cardiovascular diseases.[1] However, the structural versatility and privileged nature of the DHP ring have propelled its exploration far beyond this initial indication. Over the past two decades, a compelling body of evidence has emerged, repositioning DHP derivatives as a promising class of anticancer agents.[1][2] These compounds exhibit a diverse range of cytotoxic and cytostatic activities, often through mechanisms entirely distinct from calcium channel modulation.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a field-proven, logical framework for the in vitro evaluation of novel DHP derivatives. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative literature, enabling your team to confidently assess the anticancer potential of your candidate compounds.

Section 1: The Mechanistic Landscape of Dihydropyridine Anticancer Activity

Understanding the potential mechanisms of action is critical for designing a logical and efficient screening cascade. Unlike classical chemotherapeutics that may have a single, well-defined target, DHP derivatives often exhibit polypharmacology. Their anticancer effects are primarily attributed to two major cellular events: the induction of programmed cell death (apoptosis) and the disruption of cell division (cell cycle arrest).

Key reported mechanisms include:

-

Induction of Apoptosis: Many potent DHP derivatives trigger the cell's intrinsic suicide program, leading to organized cellular dismantling without inducing an inflammatory response.[3][4]

-

Cell Cycle Arrest: A hallmark of many DHP compounds is their ability to halt cell cycle progression, most commonly at the G2/M phase transition.[3][4][5] This prevents cancer cells from completing mitosis and proliferating.

-

Tubulin Polymerization Inhibition: Some derivatives function as antimitotic agents by directly interfering with microtubule dynamics. They can bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle, which is essential for chromosome segregation.[5] This action mechanistically links them to established anticancer agents like vinca alkaloids and taxanes.

-

Reversal of Multidrug Resistance (MDR): Certain DHP derivatives can inhibit the function of efflux pumps like P-glycoprotein, which cancer cells use to expel chemotherapeutic drugs.[6][7] This can re-sensitize resistant tumors to conventional therapies.

Visualizing the Core Mechanisms

The following diagram illustrates the convergence of these primary mechanisms, leading to a potent anticancer effect. A DHP derivative can initiate a cascade that forces a cell toward either mitotic catastrophe or direct apoptotic signaling.

Caption: Convergent signaling pathways of DHP-induced anticancer activity.

Section 2: A Validated Workflow for In Vitro Evaluation

A systematic, phased approach is essential for efficiently screening and characterizing DHP derivatives. This workflow ensures that resources are focused on the most promising candidates and that a deep mechanistic understanding is built progressively.

Visualizing the Experimental Workflow

Caption: Phased workflow for screening and characterizing DHP derivatives.

Section 3: Phase 1 - Primary Cytotoxicity Screening

The initial goal is to determine the concentration at which a DHP derivative inhibits cancer cell growth by 50% (the IC50 value). The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose.[8]

Causality Behind the Method: The MTT Assay

The assay's principle is grounded in cellular metabolic activity. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes convert the yellow tetrazolium salt (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide, or MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells. Dead or dying cells lose this enzymatic capability. By dissolving the formazan crystals and measuring the absorbance of the resulting purple solution, we can quantify cell viability.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies and is suitable for adherent cancer cell lines in a 96-well format.[9][10]

A. Materials

-

MTT Reagent: 5 mg/mL solution in sterile PBS, filter-sterilized.

-

Solubilization Buffer: Isopropanol or DMSO.

-

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).

-

96-well flat-bottom cell culture plates.

-

Test DHP Derivatives: Stock solutions in DMSO (e.g., 10 mM).

-

Microplate reader capable of measuring absorbance at 570-590 nm.

B. Step-by-Step Procedure

-

Cell Seeding: Harvest exponentially growing cells. Perform a cell count (e.g., using a hemocytometer and Trypan blue to ensure >90% viability). Resuspend cells to a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium and seed into each well of a 96-well plate.

-

Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the DHP derivatives in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced toxicity.

-

Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of your DHP derivatives. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (fresh medium only).[10]

-

Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).

-

MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[9]

-

Scientist's Note: Serum and phenol red can interfere with the assay by generating background signals.[10] Performing this step in serum-free, phenol red-free medium enhances accuracy.

-

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.[10]

-

Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150-200 µL of solubilization buffer (e.g., isopropanol) to each well to dissolve the formazan.[9]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm within 1 hour. A reference wavelength of 630 nm can be used to subtract background absorbance.

C. Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot % Viability against the logarithm of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: Comparative IC50 Values

Summarize the screening results in a clear table. This allows for rapid comparison of the potency of different derivatives across various cell lines.

| Compound ID | 4-Aryl Substituent | Target Cell Line | IC50 (µM) [±SD] | Source |

| 13ad' | (Not Specified) | Caco-2 | 0.63 ± 0.05 | [3] |

| 19 | 4-Bromophenyl | HeLa | 2.3 | [2] |

| 18 | 4-Benzyloxyphenyl | HeLa | 3.6 | [2] |

| 19 | 4-Bromophenyl | MCF-7 | 5.7 | [2] |

| 7a | 4-Methyl-2-thiazolyl | MOLT-4 | 17.4 ± 2.0 | [11] |

| 7d | 4-Methyl-2-thiazolyl | MCF-7 | 28.5 ± 3.5 | [11] |

| 6j | (Not Specified) | MCF-7 | 56 | [12] |

Section 4: Phase 2 - Mechanistic Elucidation